![molecular formula C10H17FN2O2Si B13583132 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B13583132.png)
5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom at position 5, a trimethylsilyl group attached to an ethoxy group at position 1, and an aldehyde group at position 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or β-keto esters.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine.
Formylation: The aldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction using DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or DMSO.
Major Products
Oxidation: 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid.
Reduction: 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
科学的研究の応用
5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. This dual functionality allows the compound to act as an effective inhibitor or modulator of biological pathways.
類似化合物との比較
Similar Compounds
- 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-boronic acid pinacol ester
- 4-iodo-1-methyl-1H-pyrazole
- 1-benzyl-4-iodo-1H-pyrazole
Uniqueness
Compared to similar compounds, 5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group. This combination provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
特性
分子式 |
C10H17FN2O2Si |
|---|---|
分子量 |
244.34 g/mol |
IUPAC名 |
5-fluoro-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C10H17FN2O2Si/c1-16(2,3)5-4-15-8-13-10(11)9(7-14)6-12-13/h6-7H,4-5,8H2,1-3H3 |
InChIキー |
IGBFAEFXNFERIB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCOCN1C(=C(C=N1)C=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


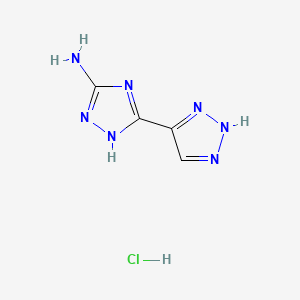
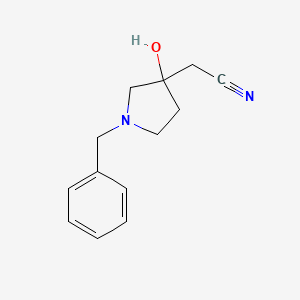
![2,2-Difluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13583083.png)
![Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate](/img/structure/B13583089.png)

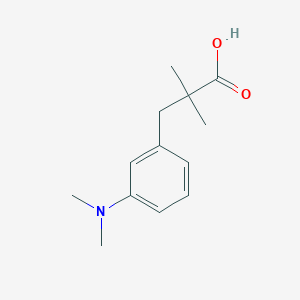
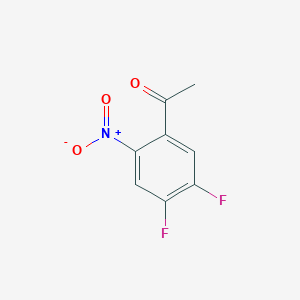
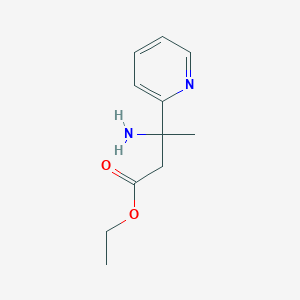


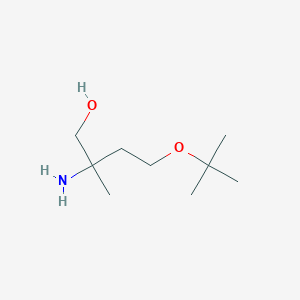

![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)
![(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B13583157.png)
